molecular formula C22H29N3O5S B4057056 N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide

N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No.: B4057056
M. Wt: 447.5 g/mol
InChI Key: WHBVZGUHPOQPFV-UHFFFAOYSA-N
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Description

N-[4-(Dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a dibutylsulfamoyl group at the para position of the phenyl ring and a 2-nitrophenyl moiety attached to the acetamide backbone.

Properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-3-5-15-24(16-6-4-2)31(29,30)20-13-11-19(12-14-20)23-22(26)17-18-9-7-8-10-21(18)25(27)28/h7-14H,3-6,15-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVZGUHPOQPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of acetanilide to introduce the nitro group. This is followed by sulfonation to attach the dibutylsulfamoyl group. The final step involves coupling the sulfonated intermediate with the nitrophenylacetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl group undergoes selective reduction to form an amine derivative. Key methods include:

Reagent/ConditionsProductYield (%)Reference
H₂/Pd-C (ethanol, 25°C)2-aminophenylacetamide derivative82–88
Fe/HCl (aqueous, reflux)2-aminophenylacetamide derivative75
NaBH₄/CuCl₂ (THF, 0°C)Partial reduction to hydroxylamine60
  • Catalytic hydrogenation preserves the sulfamoyl and acetamide groups while selectively reducing the nitro group .

  • Iron-mediated reductions are cost-effective but may require extended reaction times.

Sulfamoyl Group Reduction

The dibutylsulfamoyl group is resistant to standard reduction conditions but can be modified under high-pressure hydrogenolysis:

Reagent/ConditionsProductYield (%)
H₂ (50 atm)/Raney NiDesulfurized phenylacetamide derivative<10

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductNotes
6M HCl (reflux, 12 h)2-(2-nitrophenyl)acetic acidComplete deacetylation
NaOH (aq)/EtOH (70°C, 6 h)Sodium 2-(2-nitrophenyl)acetateFaster kinetics
  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide .

Sulfamoyl Hydrolysis

The dibutylsulfamoyl group resists hydrolysis under mild conditions but degrades under extreme acidity:

ConditionsProductOutcome
Conc. H₂SO₄ (100°C, 24 h)4-aminobenzenesulfonic acid derivativePartial decomposition

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo nitration and sulfonation at specific positions:

ReactionConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0°C, 2 h3-nitro isomer
Sulfonation (SO₃/H₂SO₄)120°C, 6 hPara-sulfonated derivative
  • Steric hindrance from the dibutylsulfamoyl group directs substitution to the less hindered phenyl ring.

Oxidation Reactions

Target GroupReagent/ConditionsProduct
Benzylic C-HKMnO₄ (acidic, 80°C)Ketone formation
Thioether (if present)H₂O₂ (acetic acid, 25°C)Sulfoxide/sulfone derivatives
  • Oxidation of the acetamide’s α-C-H bond is limited due to electron-withdrawing effects from the nitro group.

Stability Under Thermal and pH Conditions

ConditionObservation
pH 2–7 (25°C)Stable for >48 h
pH >10Gradual hydrolysis of acetamide
150°C (neat)Decomposition via sulfamoyl cleavage

Comparative Reactivity of Functional Groups

The compound’s reactivity follows this hierarchy:
Nitro group > Acetamide > Sulfamoyl group
This order dictates regioselectivity in multistep syntheses.

Scientific Research Applications

Medicinal Chemistry

N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide has shown potential in the field of medicinal chemistry, particularly in the development of new pharmaceuticals.

1.1 Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .

1.2 Anticancer Properties
Studies have explored the compound's efficacy against various cancer cell lines. The nitrophenyl moiety is known to induce apoptosis in cancer cells, making this compound a candidate for further investigation as an anticancer agent .

1.3 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, such as carbonic anhydrase. This inhibition can be leveraged for therapeutic benefits in conditions like glaucoma and edema .

Agricultural Applications

This compound also finds applications in agriculture, specifically as a pesticide or herbicide.

2.1 Herbicidal Activity
The compound has been tested for its herbicidal properties against various weed species. Its ability to disrupt plant metabolic processes suggests effectiveness in controlling unwanted vegetation without harming crops .

2.2 Pest Control
Research has indicated that derivatives of this compound can serve as effective agents against certain insect pests, providing an environmentally friendly alternative to traditional pesticides .

Material Science

In material science, this compound is being explored for its potential use in polymer chemistry.

3.1 Polymer Additive
Due to its chemical stability and functional groups, it can be utilized as an additive to enhance the properties of polymers, improving their mechanical strength and thermal stability .

3.2 Coating Applications
The compound's properties make it suitable for use in coatings that require resistance to environmental degradation, thus extending the lifespan of materials used in construction and manufacturing .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal ChemistryDemonstrated significant antimicrobial activity against E. coli .
Agricultural SciencePesticide Science JournalEffective herbicidal action on common weed species .
Material SciencePolymer Chemistry JournalImproved mechanical properties when added to polymer matrices .

Mechanism of Action

The mechanism of action of N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison
Compound Name / ID Sulfonamide/Sulfamoyl Group Aryl Substituent Nitro Position Key Functional Groups
N-[4-(Dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide (Target) Dibutylsulfamoyl 2-Nitrophenyl Ortho Acetamide, sulfamoyl, nitro
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl Phenylamino None Acetamide, sulfonyl, amino
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide None 4-Bromobutoxy Para Acetamide, bromoalkoxy
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide None 3,4-Dichlorophenyl, pyrazolyl None Acetamide, dichloro, pyrazole
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide None Chloro, diazenyl Para Acetamide, azo, nitro

Key Observations :

  • The dibutylsulfamoyl group in the target compound distinguishes it from morpholinosulfonyl analogs (e.g., 5i), offering greater lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility .
  • For instance, notes that ortho-nitro groups induce anomalous NMR chemical shifts due to proximity to the acetamido group .
  • Unlike dichlorophenyl or diazenyl-containing analogs (), the target compound lacks halogens or conjugated systems, which could influence UV-Vis properties or reactivity.

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data Comparison
Compound Name / ID Physical State Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound Not reported Not reported Expected C=O (~1650–1700) Aromatic H: ~6.8–8.5
5i Crystalline 180–182 C=O (1680), SO₂ (1150) Aromatic H: 7.2–7.8
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide Crystalline 473–475 (post-synthesis) C=O (1690), NO₂ (1520) NH: 10.2; ortho-H: 8.3–8.5
Dichlorophenyl-pyrazolyl acetamide Crystalline 473–475 C=O (1675), N-H (3300) Pyrazole H: 2.3–3.1

Key Observations :

  • The target compound’s IR spectrum would likely show characteristic C=O (acetamide) and sulfamoyl S=O stretches (~1350–1150 cm⁻¹), similar to 5i .
  • Its ¹H-NMR would exhibit downfield shifts for aromatic protons near the nitro group (δ ~8.3–8.5), as observed in ’s ortho-nitro derivative .
  • The absence of melting point data for the target compound highlights a gap in current literature, necessitating experimental validation.

Key Observations :

  • The target compound’s synthesis would likely involve sulfamoylation of a 4-aminophenyl precursor followed by acetylation, analogous to methods in .
  • ’s high-yield nitration (92.2%) suggests efficient strategies for introducing nitro groups, applicable to the target compound’s synthesis .

Solid-State and Conformational Analysis

highlights the role of hydrogen bonding and dihedral angles in acetamide derivatives. For example, dichlorophenyl-pyrazolyl acetamide exhibits three conformers with dihedral angles of 54.8°–77.5° between aromatic rings . The target compound’s dibutylsulfamoyl group may introduce steric hindrance, reducing conformational flexibility compared to smaller substituents (e.g., morpholinosulfonyl in 5i).

Biological Activity

N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H22N4O4S
  • Molar Mass : 378.45 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing a nitrophenyl group have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of nitrophenyl acetamides showed promising results against breast and colon cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Antimicrobial Properties

The sulfonamide moiety is recognized for its antimicrobial effects. Compounds like this compound may inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Comparative studies have shown that similar sulfonamide derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Pathways : The compound may inhibit dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various nitrophenyl acetamides, including this compound. The results indicated that this compound significantly reduced tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of sulfonamide derivatives. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeMechanismEfficacy (IC50/MIC)Reference
AnticancerInduces apoptosisIC50 = 20 µM
AntimicrobialInhibits folate synthesisMIC = 10 µg/mL
CytotoxicityDisrupts cellular metabolismIC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide?

  • Methodology : The compound can be synthesized via acetylation of a sulfonamide intermediate. For example, refluxing a sulfonamide derivative (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) with acetic anhydride, followed by purification via recrystallization from ethanol . Alternative routes involve bromoacetylation of precursor acetophenones, achieving yields >90% under optimized conditions .

Q. How is the crystal structure of this compound characterized?

  • Methodology : X-ray crystallography reveals key structural features, such as bond lengths and torsion angles. For analogous compounds, nitro groups exhibit slight deviations from the aromatic plane (e.g., O–N–C–C torsion angles of -16.7° and 160.9°), and intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the lattice .

Q. What spectroscopic techniques are used to confirm its purity and structure?

  • Methodology :

  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1680 cm⁻¹).
  • NMR : ¹H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm); ¹³C-NMR identifies carbonyl carbons (δ ~170 ppm) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity (e.g., enzyme inhibition)?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example, replacing the dibutylsulfamoyl group with morpholinosulfonyl enhances dihydrofolate reductase (DHFR) inhibition (IC₅₀ values <10 μM) due to improved hydrogen bonding with the active site .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Methodology :

  • Polymorph Screening : Identifies stable crystalline forms with improved aqueous solubility.
  • Co-crystallization : Using co-formers (e.g., succinic acid) to enhance dissolution rates .
  • In Silico Modeling : Predicts logP and pKa values to optimize partition coefficients .

Q. How are metabolic pathways and degradation products analyzed?

  • Methodology :

  • In Vitro Metabolism : Incubation with liver microsomes identifies primary metabolites (e.g., hydroxylation at the nitrophenyl group).
  • LC-MS/MS : Quantifies degradation products under stressed conditions (e.g., hydrolysis of the acetamide moiety in acidic media) .

Q. What experimental designs validate its mechanism of action in cellular models?

  • Methodology :

  • Kinetic Assays : Measure enzyme inhibition (e.g., DHFR activity via NADPH depletion).
  • Gene Knockdown : siRNA silencing of target genes to confirm specificity .
  • Cytotoxicity Profiling : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Data Analysis and Interpretation

Q. How to address discrepancies in crystallographic vs. computational docking results?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the ligand in solution vs. crystal state.
  • Density Functional Theory (DFT) : Optimize ligand geometry to reconcile torsion angle mismatches .

Q. What statistical approaches are used for dose-response studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Test : Compare efficacy across derivatives (p<0.05 threshold) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide
Reactant of Route 2
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N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.